

Technical Support Center: Overcoming Film Coating Defects with Cellulose Acetate Trimellitate (CAT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate trimellitate*

Cat. No.: *B1257585*

[Get Quote](#)

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with **Cellulose Acetate Trimellitate** (CAT) for film coating applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Cellulose Acetate Trimellitate** (CAT) and why is it used for film coating?

Cellulose Acetate Trimellitate (CAT) is a cellulose derivative polymer widely used in the pharmaceutical industry for enteric film coating.^{[1][2][3]} Its primary advantage is its pH-dependent solubility; it remains insoluble in the acidic environment of the stomach (protecting the drug and the stomach lining) but readily dissolves in the more neutral to alkaline pH of the small intestine to release the active pharmaceutical ingredient (API).^{[1][3][4]}

Q2: What are the most common film coating defects encountered with CAT?

Like other film coating polymers, CAT can be associated with several defects if the formulation or process is not optimized. The most common issues include:

- Cracking: The film fractures due to internal stresses exceeding its tensile strength.^{[5][6][7]}
- Peeling: The coating detaches from the tablet surface, indicating poor adhesion.^{[7][8]}

- Orange Peel/Roughness: A rough, uneven texture on the film surface, often due to poor droplet spreading.[5][7]
- Bridging and Logo Infilling: The coating fills or "bridges" debossed logos or score lines on the tablet.[5][9][10][11][12][13]
- Twinning: Two or more tablets stick together.[5]

Q3: How does the choice of plasticizer affect CAT film properties?

Plasticizers are crucial additives in CAT formulations. They are low molecular weight molecules that embed themselves between the polymer chains, increasing the "free volume".[14] This leads to:

- Increased Flexibility and Elongation: Reduces the risk of cracking by allowing the film to better accommodate stresses.
- Decreased Tensile Strength: The film becomes less resistant to breakage under tension.
- Lowered Glass Transition Temperature (Tg): A lower Tg makes the film less brittle at processing temperatures.[6][15][16][17]

Commonly used plasticizers for CAT include Triethyl Citrate (TEC), Triacetin, and Dibutyl Sebacate.[1][2][18] The type and concentration of the plasticizer must be carefully selected to achieve the desired balance of film strength and flexibility.[19]

Troubleshooting Guides

Issue 1: Film Cracking

Q: My CAT-coated tablets are exhibiting cracks on the surface. What are the potential causes and how can I fix this?

A: Film cracking occurs when the internal stress within the coating surpasses its mechanical strength.[5][6] This is a common issue, particularly with polymers that can form brittle films if not properly formulated.

Root Causes & Solutions:

Cause	Recommended Solution
Insufficient Plasticizer Concentration	Increase the concentration of the plasticizer (e.g., Triethyl Citrate). This enhances film flexibility. ^[7] Start with a concentration of 10% (w/w of polymer) and titrate upwards as needed.
High Internal Stress	Use lower molecular weight grades of CAT if available, as higher molecular weight polymers can lead to greater internal stress. ^[4]
Rapid Solvent Evaporation	Optimize drying conditions. Reduce the inlet air temperature or the airflow rate to allow the film to form more gradually, reducing stress build-up. ^[7]
Core Expansion	The tablet core may expand due to heat or moisture absorption during the coating process. Ensure the core is robust and consider adding a protective seal coat before the enteric coat. ^[4]

Issue 2: Film Peeling and Poor Adhesion

Q: The CAT film is peeling off the tablet surface. What causes this and what are the corrective actions?

A: Peeling is a sign of inadequate adhesion between the film coating and the tablet core.^{[7][8]} This can be a result of formulation, process, or substrate issues.

Root Causes & Solutions:

Cause	Recommended Solution
Low Adhesion Formulation	Incorporate adhesion-promoting excipients into the coating formulation. Ensure the plasticizer level is optimized, as this can also influence adhesion.
Tablet Surface Properties	The presence of hydrophobic excipients (e.g., magnesium stearate) on the tablet surface can hinder adhesion. Ensure proper mixing and consider a lower concentration of such excipients. A seal coat can also improve the surface for CAT application.
Over-wetting or Under-drying	If tablets become too wet, the surface can soften, leading to poor adhesion. ^[8] Conversely, if the spray dries too quickly, the film doesn't have time to coalesce and adhere properly. Adjust the spray rate and drying temperature to find an optimal balance. ^[8]
High Internal Stress	Similar to cracking, high internal stress can contribute to peeling. Solutions for reducing stress, such as optimizing plasticizer levels, can also improve adhesion.

Issue 3: Orange Peel or Surface Roughness

Q: The surface of my coated tablets has a rough, "orange peel" texture. How can I achieve a smoother finish?

A: The "orange peel" effect is typically caused by the improper spreading of the coating solution droplets on the tablet surface before they dry.^{[5][7]}

Root Causes & Solutions:

Cause	Recommended Solution
High Viscosity of Coating Solution	A viscous solution will not atomize or spread well. ^[5] Decrease the solids content of the coating solution or switch to a solvent system that provides lower viscosity.
Premature Droplet Drying	If the droplets dry too much in transit from the spray nozzle to the tablet bed, they will not coalesce into a smooth film. ^[5] Reduce the atomizing air pressure, decrease the distance between the spray gun and the tablet bed, or lower the inlet air temperature. ^[7]
Inadequate Atomization	Poor atomization leads to large droplets that don't spread evenly. Increase the atomizing air pressure to create a finer spray. ^[7]
Low Spray Rate	A very low spray rate coupled with high drying conditions can exacerbate premature drying. ^[5] Optimize the balance between spray rate and drying conditions.

Issue 4: Bridging and Logo Infilling

Q: The debossed logo on my tablets is being filled in or bridged by the CAT coating. How can I prevent this?

A: Logo bridging and infilling occur when the coating doesn't conform to the contours of the tablet, often due to film shrinkage or improper application.^{[9][10][11][13][20]}

Root Causes & Solutions:

Cause	Recommended Solution
High Film Elasticity/Low Adhesion	If the film is too elastic and doesn't adhere well within the logo, it can pull back and form a bridge as it dries. [11] Optimize the plasticizer content to balance flexibility and adhesion.
High Spray Rate	A high spray rate can lead to over-wetting of the logo, causing the solution to pool and fill it in. [9] [10] Reduce the spray rate.
Poor Atomization	Large droplets may not penetrate the logo effectively. Increase atomizing air pressure for a finer mist. [20]
Logo Design	Sharp, narrow, or deep logos are more prone to bridging. [21] If possible, opt for a logo design with wider, more gently sloped angles.

Quantitative Data Summary

While precise quantitative data for the mechanical properties of CAT films can vary based on the specific grade of polymer, solvent system, and testing methodology, the following tables summarize the expected trends based on formulation variables.

Table 1: Effect of Plasticizer (Triethyl Citrate) Concentration on CAT Film Properties

Plasticizer (TEC) % (w/w of CAT)	Expected Tensile Strength (MPa)	Expected Elongation at Break (%)	Expected Glass Transition Temp. (Tg) (°C)
0%	High	Low	High
10%	Moderate	Moderate	Moderate
20%	Lower	Higher	Lower
30%	Low	High	Low

Note: These are representative trends. Actual values should be determined experimentally.

Table 2: Troubleshooting Process Parameters for CAT Film Coating

Process Parameter	To Address Cracking/Peeling	To Address Orange Peel	To Address Logo Bridging
Inlet Air Temperature	Decrease	Decrease	Optimize (avoid overheating)
Spray Rate	Optimize (avoid over-wetting)	Increase (cautiously)	Decrease
Atomizing Air Pressure	Optimize	Increase	Increase
Pan Speed	Increase (to reduce sticking)	Optimize	Optimize

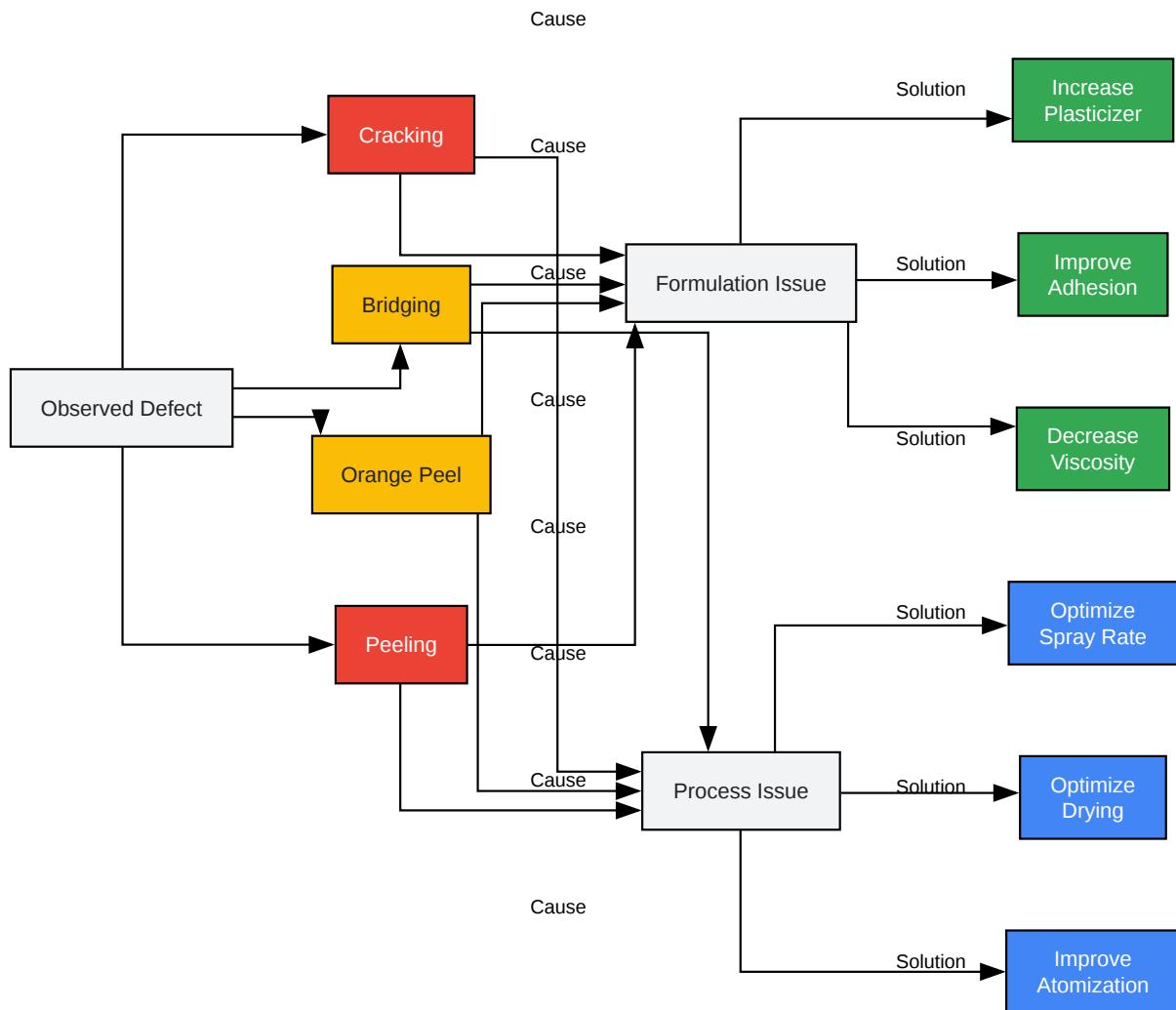
Experimental Protocols

Protocol 1: Preparation of CAT Coating Solution

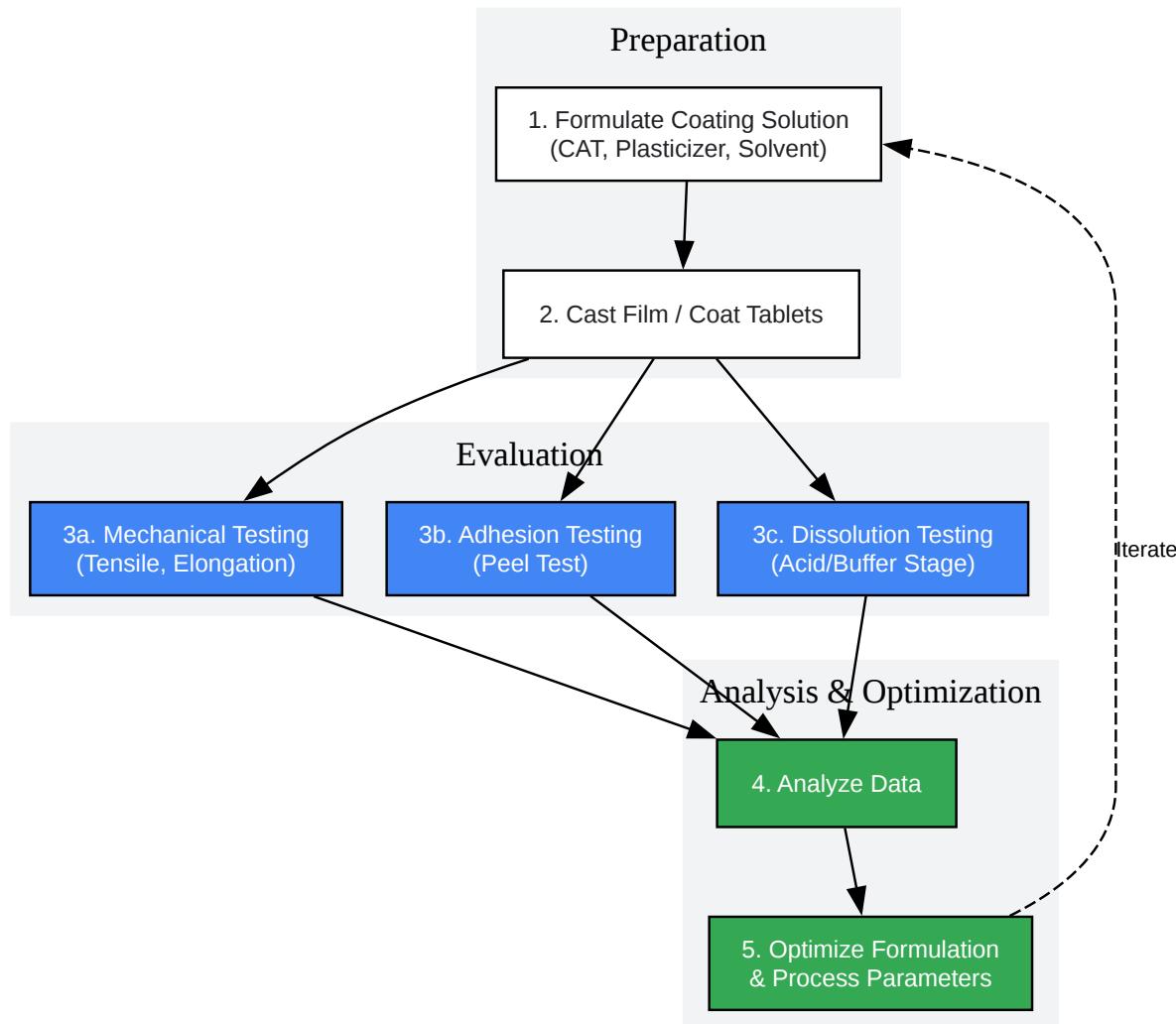
- Solvent Preparation: Prepare the desired solvent system (e.g., acetone:purified water 90:10 w/w).
- Plasticizer Addition: Add the calculated amount of plasticizer (e.g., Triethyl Citrate, 15% w/w of CAT) to the solvent and stir until fully dissolved.
- Polymer Dispersion: Slowly add the **Cellulose Acetate Trimellitate** powder to the vortex of the stirring solvent to avoid clumping.
- Mixing: Continue stirring until the polymer is completely dissolved and the solution is clear. This may take several hours.
- Optional: If using pigments or other insoluble components, homogenize the suspension before use.

Protocol 2: Evaluation of Film Mechanical Properties (Tensile Strength and Elongation)

- **Film Casting:** Cast the prepared CAT solution onto a level, non-stick surface (e.g., a Teflon-coated plate) using a casting knife to achieve a uniform thickness.
- **Drying:** Allow the solvent to evaporate completely in a controlled environment (e.g., a fume hood or a temperature-controlled oven).
- **Sample Preparation:** Once dry, carefully peel the film from the surface. Cut the film into dumbbell-shaped specimens using a standard die (e.g., ASTM D638 Type V).
- **Measurement:** Measure the thickness of each specimen at several points in the gauge area.
- **Tensile Testing:** Mount a specimen in the grips of a universal testing machine (tensile tester). Apply a constant rate of extension (e.g., 5 mm/min) until the film breaks.
- **Data Analysis:** The instrument software will record the force and displacement. Calculate the tensile strength (force at break / cross-sectional area) and the percentage elongation at break ((final length - initial length) / initial length * 100).


Protocol 3: Film Adhesion Testing (90-Degree Peel Test)

- **Sample Preparation:** Apply the CAT coating to a flat substrate representative of the tablet surface. Alternatively, coat the actual tablet cores.
- **Film Strip Application:** For flat substrates, carefully cut a uniform-width strip of the coating. For tablets, a specialized apparatus is needed to grip the tablet and a portion of the film.
- **Peel Test:** Secure the substrate/tablet in the lower jaw of a tensile tester. Attach the free end of the film strip to the upper jaw.
- **Measurement:** Set the machine to pull the film away from the substrate at a 90-degree angle at a constant speed (e.g., 10 mm/min).
- **Data Analysis:** Record the force required to peel the film. Adhesion strength is typically reported as force per unit width of the film (e.g., N/m).[\[16\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)


Protocol 4: Dissolution Testing for Enteric-Coated Tablets

- Apparatus: Use a USP Apparatus 1 (basket) or 2 (paddle).[12][17][26]
- Acid Stage:
 - Medium: 750 mL of 0.1 N HCl.
 - Temperature: 37 ± 0.5 °C.
 - Time: 2 hours.
 - Procedure: Place one tablet in each vessel and run the apparatus. At the end of 2 hours, withdraw a sample to test for any premature drug release. The enteric coat is considered robust if minimal drug is released (typically <10%).[27]
- Buffer Stage:
 - Medium: Add 250 mL of 0.2 M sodium phosphate tribasic to each vessel (to achieve a pH of 6.8).
 - Temperature: 37 ± 0.5 °C.
 - Time: As specified in the monograph or development plan (e.g., 45-60 minutes).
 - Procedure: Continue the test and withdraw samples at predetermined time points.
- Sample Analysis: Analyze the amount of dissolved API in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[8]

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for common CAT film coating defects.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for CAT film coating development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formulation and optimization of a modified microporous cellulose acetate latex coating for osmotic pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcn.com [rjpbcn.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. eng.uc.edu [eng.uc.edu]
- 15. specialchem.com [specialchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Influence of processing and curing conditions on beads coated with an aqueous dispersion of cellulose acetate phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. The adhesion of film coatings to tablet surfaces--instrumentation and preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. pcimag.com [pcimag.com]
- 25. seppic.com [seppic.com]

- 26. Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Film Coating Defects with Cellulose Acetate Trimellitate (CAT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257585#how-to-overcome-film-coating-defects-with-cellulose-acetate-trimellitate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com